2-(Benzotriazol-1-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzotriazol-1-yl)butan-1-amine is a compound that features a benzotriazole moiety attached to a butan-1-amine chain. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . The presence of the benzotriazole ring imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzotriazol-1-yl)butan-1-amine typically involves the reaction of benzotriazole with butan-1-amine under specific conditions. One common method includes the use of chlorotriphenylphosphonium benzotriazolate as a reagent, which reacts with the amine to form the desired product . The reaction is usually carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the carbamate intermediate, which then undergoes further reaction to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzotriazol-1-yl)butan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted amines, thiols, or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(Benzotriazol-1-yl)butan-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Benzotriazol-1-yl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity . This interaction can affect various biological pathways, contributing to the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with similar reactivity and applications.
2-(Benzotriazol-1-yl)-2H-azirines: Compounds with a benzotriazole moiety that exhibit unique chemical properties.
Uniqueness
2-(Benzotriazol-1-yl)butan-1-amine is unique due to its specific structure, which combines the benzotriazole moiety with a butan-1-amine chain. This combination imparts distinct physicochemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material sciences .
Eigenschaften
Molekularformel |
C10H14N4 |
---|---|
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
2-(benzotriazol-1-yl)butan-1-amine |
InChI |
InChI=1S/C10H14N4/c1-2-8(7-11)14-10-6-4-3-5-9(10)12-13-14/h3-6,8H,2,7,11H2,1H3 |
InChI-Schlüssel |
PWMISJNEQKSNOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)N1C2=CC=CC=C2N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.